Methyl 7-bromo-2,3-dihydrobenzofuran-3-carboxylate
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Overview
Description
The compound Methyl 7-bromo-2,3-dihydrobenzofuran-3-carboxylate is a chemical compound with a molecular formula of C10H9BrO3 . It is known for its unique structure, which includes a bromine atom attached to a benzene ring and an ester functional group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-2,3-dihydrobenzofuran-3-carboxylate involves several steps. One common method is the bromination of a benzene derivative followed by esterification. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The esterification step involves the reaction of the brominated benzene with an alcohol in the presence of an acid catalyst .
Industrial Production Methods
In an industrial setting, the production of This compound is carried out in large reactors with precise control over temperature and pressure. The use of continuous flow reactors allows for efficient and scalable production. The reaction mixture is continuously monitored to ensure the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-2,3-dihydrobenzofuran-3-carboxylate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in a polar solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Methyl 7-bromo-2,3-dihydrobenzofuran-3-carboxylate: is used in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for drug development due to its unique structure and reactivity.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-2,3-dihydrobenzofuran-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The pathways involved include nucleophilic substitution and ester hydrolysis .
Comparison with Similar Compounds
Methyl 7-bromo-2,3-dihydrobenzofuran-3-carboxylate: can be compared with other brominated benzene derivatives and esters. Similar compounds include:
Bromobenzene: Lacks the ester group, making it less reactive in certain chemical reactions.
Methyl benzoate: Lacks the bromine atom, affecting its reactivity and applications.
Bromoacetophenone: Contains both bromine and a carbonyl group but differs in structure and reactivity.
The uniqueness of This compound lies in its combination of a bromine atom and an ester group, which provides a distinct set of chemical properties and reactivity patterns.
Properties
IUPAC Name |
methyl 7-bromo-2,3-dihydro-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-13-10(12)7-5-14-9-6(7)3-2-4-8(9)11/h2-4,7H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMNGYCTTHHLQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COC2=C1C=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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